1-Bromo-7-fluoronaphthalene

Process chemistry Palladium removal API manufacturing

1-Bromo-7-fluoronaphthalene (CAS 13790-91-5) is a specialty halogenated naphthalene building block bearing bromine at position 1 and fluorine at position 7 on the naphthalene scaffold. This dual-halogen substitution pattern provides orthogonal reactivity: the C–Br bond is the primary handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the C–F bond modulates electronic properties and lipophilicity without interfering in most C–Br coupling manifolds.

Molecular Formula C10H6BrF
Molecular Weight 225.06 g/mol
CAS No. 13790-91-5
Cat. No. B077747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-7-fluoronaphthalene
CAS13790-91-5
Synonyms1-BROMO-7-FLUORONAPHTHALENE
Molecular FormulaC10H6BrF
Molecular Weight225.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)F)C(=C1)Br
InChIInChI=1S/C10H6BrF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
InChIKeyNYNJHKLLBKIOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-7-fluoronaphthalene (CAS 13790-91-5): Core Properties and Sourcing Profile for Research and Industrial Procurement


1-Bromo-7-fluoronaphthalene (CAS 13790-91-5) is a specialty halogenated naphthalene building block bearing bromine at position 1 and fluorine at position 7 on the naphthalene scaffold [1]. This dual-halogen substitution pattern provides orthogonal reactivity: the C–Br bond is the primary handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the C–F bond modulates electronic properties and lipophilicity without interfering in most C–Br coupling manifolds . The compound is commercially available as a pharmaceutical intermediate, typically at ≥95% purity, and has been demonstrated as a scalable coupling partner in multigram active pharmaceutical ingredient (API) syntheses [2].

Workflow Palladium-catalyzed cross-coupling building block
Selection Orthogonal C–Br reactivity with inert C–F modulation
Use Context Reported scalable intermediate for multigram API syntheses

Why 1-Bromo-7-fluoronaphthalene Cannot Be Casually Replaced by Other Bromofluoronaphthalene Regioisomers in Research and Process Chemistry


Bromofluoronaphthalene regioisomers (e.g., 1-bromo-4-fluoronaphthalene, 2-bromo-6-fluoronaphthalene) are not interchangeable because the relative positioning of bromine and fluorine fundamentally alters both the electronic landscape of the aromatic system and the steric environment at the reactive center [1]. In the 1,7-isomer, the meta-like relationship between Br and F places the fluorine in a position that exerts a distinct inductive effect on the C–Br bond without introducing the steric compression seen in 1,8- or peri-substituted analogs. This electronic modulation directly impacts oxidative addition rates with palladium catalysts, regioselectivity in subsequent derivatization, and the physicochemical properties (logP, metabolic stability) of downstream products [2]. Simply substituting a different isomer will yield a different final compound with potentially divergent biological activity, material performance, or patent scope.

Regioisomer
Other bromofluoronaphthalene isomers alter electronic and steric environments, which may shift oxidative addition rates and downstream target engagement.
Leaving Group
Chloro analogs may require harsher coupling conditions; iodo analogs may present storage stability concerns. The C–Br balance may not transfer directly.
Physical Form
Solid isomers require pre-dissolution for liquid handling. Physical state differences can alter dispensing accuracy in parallel synthesis.

1-Bromo-7-fluoronaphthalene: Quantitative Head-to-Head and Comparative Differentiation Evidence for Procurement Decisions


Scalable Buchwald–Hartwig Amination: Palladium Residuals Below 20 ppm Compared with Legacy Bis(2-chloroethyl)amine Route

In a direct head-to-head process comparison, a new Buchwald–Hartwig amination route using 1-bromo-7-fluoronaphthalene as the aryl halide partner replaced the original synthesis that relied on 1-amino-7-fluoronaphthalene and highly toxic bis(2-chloroethyl)amine hydrochloride [1]. The new protocol achieved multigram-scale production of 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride with residual palladium content consistently below 20 ppm following an optimized palladium scavenging step, compared with the legacy route that carried intrinsic toxicity and handling burdens without a comparable metal purity specification [1]. This represents a >98% reduction in palladium contamination relative to typical un-scavenged cross-coupling product streams (often >1000 ppm residual Pd).

Scalable Buchwald–Hartwig Amination
Head-to-head
Residual Pd below 20 ppm
Reported process advantage over legacy toxic amine route; supports ICH Q3D compliance review.
Multigram-scale demonstration with Pd scavenging; >50-fold reduction vs. un-scavenged streams.
Process chemistry Palladium removal API manufacturing

Regioisomeric Identity Determines Downstream Biological Target Affinity: The 7-Fluoro-1-piperazinyl Naphthalene Case

Repine et al. (2007) synthesized a systematic series of monofluorinated 1-(naphthalen-1-yl)piperazines, including the 7-fluoro isomer derived from 1-bromo-7-fluoronaphthalene, and documented that the fluorine position critically modulates serotonin receptor subtype binding profiles [1]. While the publication reports the comparative synthesis of multiple regioisomers (4-, 5-, 6-, and 7-fluoro), the 7-fluoro isomer exhibited a distinct pharmacological fingerprint versus the 4-fluoro and 6-fluoro congeners in receptor binding assays (exact Ki values are behind the paywall; the paper's abstract and graphical summary confirm regioisomer-dependent activity differentiation) [1]. This demonstrates that the 1,7-substitution pattern is not a trivial variant but a pharmacophoric determinant.

Regioisomeric Identity & Target Affinity
Class-level
Distinct pharmacological fingerprint vs. 4-F and 6-F isomers
Regioisomer is a pharmacophoric determinant; reported binding profile context requires verification.
Qualitative differentiation confirmed in serotonin receptor assays; exact Ki values require full-text review.
Medicinal chemistry SAR Fluorinated naphthalenes

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area Compared with 2-Bromo-6-fluoronaphthalene

Based on PubChem computed descriptors, 1-bromo-7-fluoronaphthalene (XLogP3 = 4.1; Topological Polar Surface Area = 0 Ų) is predicted to have higher lipophilicity than its 2-bromo-6-fluoronaphthalene isomer (experimental melting point 64–68 °C for the 2,6-isomer vs. 35–38 °C for the 1,4-isomer; the 1,7-isomer is a liquid/oil at ambient temperature, consistent with its lower crystal packing efficiency) [1]. The 1,7-substitution pattern disrupts molecular planarity more effectively than the symmetric 2,6-pattern, leading to lower melting point and potentially higher solubility in organic solvents – a practical advantage for solution-phase chemistry.

Physicochemical Differentiation
Cross-study comparable
Liquid at ambient temperature; XLogP3 = 4.1
May simplify automated liquid handling vs. solid regioisomers (e.g., 2,6-isomer mp 64–68 °C).
Computed logP from PubChem; physical state from supplier data.
Physicochemical profiling Lipophilicity Drug-likeness

Orthogonal Reactivity Advantage: C–Br Site-Selective Cross-Coupling with C–F Inertness vs. Chloro Analogs

The combination of a reactive C–Br bond (bond dissociation energy ~80 kcal/mol) with a relatively inert C–F bond (BDE ~126 kcal/mol) on the naphthalene scaffold enables chemoselective functionalization at the bromine-bearing position without competing activation at fluorine [1]. This contrasts with 1-chloro-7-fluoronaphthalene analogs, where the stronger C–Cl bond (BDE ~95 kcal/mol) demands harsher coupling conditions or specialized catalyst systems, often leading to lower conversion rates under standard Pd-catalyzed conditions. In the Pfizer process, 1-bromo-7-fluoronaphthalene underwent clean Buchwald–Hartwig coupling with 1-Boc-piperazine under standard Pd(OAc)₂/phosphine ligand conditions at elevated temperature, affording the coupled product without observable C–F bond participation [2].

Orthogonal Reactivity Advantage
Class-level
C–Br BDE ~80 kcal/mol; exclusive C–Br coupling, C–F inert
Reported chemoselectivity balance supports reliable cross-coupling without C–F activation.
Demonstrated with Pd(OAc)₂/phosphine ligand; C–Cl analogs may require harsher conditions.
Cross-coupling selectivity Buchwald–Hartwig Suzuki–Miyaura

1-Bromo-7-fluoronaphthalene: High-Value Procurement Scenarios Driven by Quantitative Differentiation


GMP API Intermediate Manufacturing Requiring Sub-20 ppm Palladium Control

Procurement teams sourcing a fluoronaphthalene building block for late-stage API synthesis should prioritize 1-bromo-7-fluoronaphthalene based on the demonstrated ability to achieve residual palladium below 20 ppm after coupling and scavenging, as reported in the Magano et al. (2008) multigram-scale process [1]. This pre-validated protocol de-risks ICH Q3D compliance and reduces the need for extensive in-house palladium removal development.

Serotonin Receptor Ligand SAR Programs Requiring Regioisomerically Pure 7-Fluoro Naphthalene Scaffolds

As demonstrated by Repine et al. (2007), the 7-fluoro substitution pattern on 1-(naphthalen-1-yl)piperazine confers a distinct receptor binding profile relative to 4-, 5-, and 6-fluoro isomers [1]. Research groups pursuing structure–activity relationships around fluoronaphthalene-containing CNS agents must specify the 1,7-isomer to ensure pharmacological relevance and reproducibility of published SAR data.

High-Throughput Parallel Synthesis Benefiting from Liquid Handling Compatibility

Unlike the 2-bromo-6-fluoronaphthalene isomer, which is a crystalline solid (mp 64–68 °C), 1-bromo-7-fluoronaphthalene is a liquid at ambient temperature [1]. This physical state enables direct use in automated liquid dispensing platforms without pre-dissolution, improving accuracy and throughput in library synthesis workflows common in medicinal chemistry and agrochemical discovery.

OLED and Organic Electronics Research Leveraging the 1,7-Dihalo Substitution Pattern

Fluorinated naphthalene derivatives have been investigated as components in active-matrix LCD and OLED materials, where the fluorine substitution pattern influences dielectric anisotropy (Δε) and birefringence (Δn) [1]. The 1,7-dihalo pattern provides a unique vector for iterative cross-coupling that is geometrically distinct from 1,4- or 2,6-substitution, enabling the construction of unsymmetrical extended π-systems with tailored optoelectronic properties.

Application
Selection Property
Validation Focus
API Intermediate Manufacturing
Reported sub-20 ppm Pd control
ICH Q3D compliance review; in-house scavenging validation
Serotonin Receptor SAR Programs
Regioisomerically pure 7-fluoro scaffold
Binding profile reproducibility; target engagement assay review
High-Throughput Parallel Synthesis
Liquid handling compatibility
Dispensing accuracy; automated platform workflow integration
Organic Electronics Research
1,7-dihalo substitution pattern
Iterative cross-coupling geometry; optoelectronic property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-7-fluoronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.